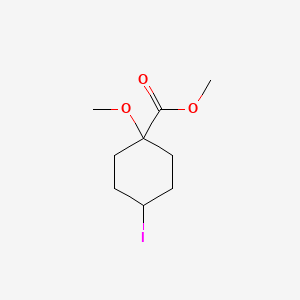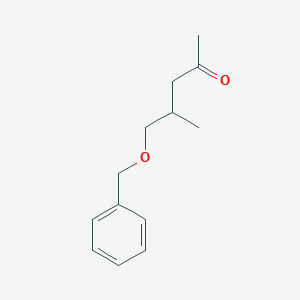![molecular formula C11H15NO6 B12291239 1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-4-hydroxypyridin-2(1H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a tetrahydrofuran ring with a pyridinone moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-4-hydroxypyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving dihydroxy compounds.
Introduction of the pyridinone moiety: This step often involves the use of pyridine derivatives and specific catalysts to ensure the correct orientation and functionalization of the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography are often employed to ensure the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-4-hydroxypyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Functional groups on the pyridinone ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
科学研究应用
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-4-hydroxypyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-4-hydroxypyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- 1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-4-hydroxypyridin-2(1H)-one stands out due to its unique combination of a tetrahydrofuran ring and a pyridinone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H15NO6 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC 名称 |
1-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C11H15NO6/c1-11(17)9(16)7(5-13)18-10(11)12-3-2-6(14)4-8(12)15/h2-4,7,9-10,13-14,16-17H,5H2,1H3 |
InChI 键 |
WAHZSHBKEKNCHG-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(OC1N2C=CC(=CC2=O)O)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)


![tert-butyl N-[3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B12291169.png)
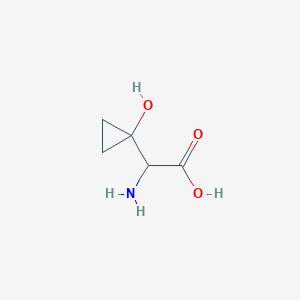
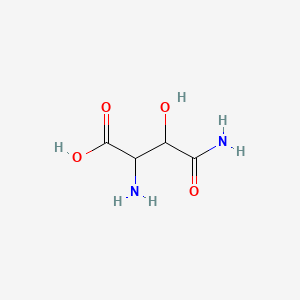
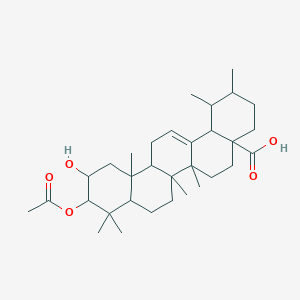

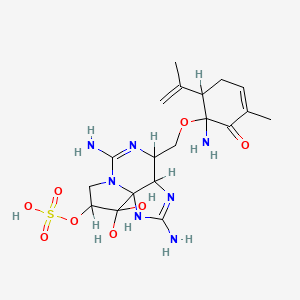
![Carbamic acid, [1-formyl-2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester, (S)-(9CI)](/img/structure/B12291210.png)

![[4-[[(2S)-2-[[(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12291214.png)
